REACTION_CXSMILES
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[OH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([Cl:12])[CH:6]=1.C(N(C(C)C)C(=N)O[C:19]([CH3:22])([CH3:21])[CH3:20])(C)C>C(Cl)Cl>[C:19]([O:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([Cl:12])[CH:6]=1)([CH3:22])([CH3:21])[CH3:20]
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Name
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|
Quantity
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1.48 g
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Type
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reactant
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Smiles
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OCCNC1=CC(=C(C=C1)F)Cl
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Name
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|
Quantity
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6.25 g
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Type
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reactant
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Smiles
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C(C)(C)N(C(OC(C)(C)C)=N)C(C)C
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product was purified by silicagel chromatography, Eluant, ether/petroleum ether 5/95, 10/90
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Name
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Type
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product
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Smiles
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C(C)(C)(C)OCCNC1=CC(=C(C=C1)F)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |